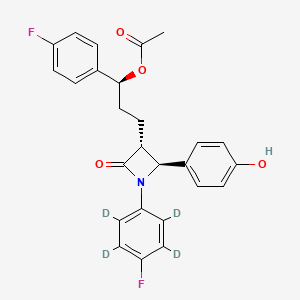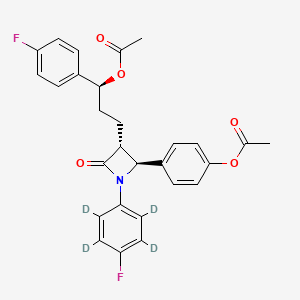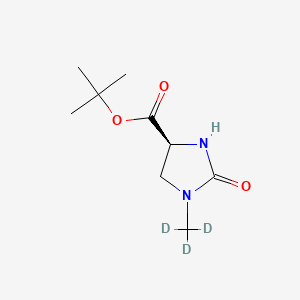![molecular formula C29H53N3O6 B564953 6-[(3R,4R)-3-(アセチルオキシ)-N,4-ジメチル-6-オキソ-L-ノルロイシン]シクロスポリンA CAS No. 121584-52-9](/img/new.no-structure.jpg)
6-[(3R,4R)-3-(アセチルオキシ)-N,4-ジメチル-6-オキソ-L-ノルロイシン]シクロスポリンA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A is a derivative of Cyclosporin A, a well-known immunosuppressant drug. This compound is characterized by its unique molecular structure, which includes an acetyloxy group and a dimethyl-6-oxo-L-norleucine moiety. It is primarily used as an intermediate in the synthesis of various Cyclosporin derivatives, which are crucial in the treatment of immune disorders .
科学的研究の応用
6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex Cyclosporin derivatives.
Biology: Studied for its effects on cellular processes and immune response.
Medicine: Investigated for its potential in treating immune disorders and as an immunosuppressant.
Industry: Utilized in the production of pharmaceutical compounds and as a research tool in drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A involves several steps, starting from the basic Cyclosporin A structure. The key steps include:
Acetylation: Introduction of the acetyloxy group through acetylation reactions.
Dimethylation: Addition of dimethyl groups to the norleucine moiety.
Oxidation: Formation of the oxo group through controlled oxidation reactions.
These reactions typically require specific catalysts and conditions, such as the use of acetic anhydride for acetylation and dimethyl sulfate for dimethylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acetylation and Dimethylation: Using large reactors to handle the increased volume of reactants.
Purification: Employing techniques like crystallization and chromatography to ensure high purity of the final product.
Quality Control: Rigorous testing to meet pharmaceutical standards.
化学反応の分析
Types of Reactions
6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to oxo forms.
Reduction: Reduction of oxo groups back to hydroxyl forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Often performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Typically involves reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes reagents like halides or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions include various Cyclosporin derivatives, each with unique properties and potential therapeutic applications .
作用機序
The mechanism of action of 6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A involves its interaction with specific molecular targets and pathways:
Molecular Targets: Primarily targets cyclophilin, a protein involved in immune response regulation.
Pathways: Inhibits the calcineurin pathway, leading to reduced activation of T-cells and suppression of the immune response
類似化合物との比較
Similar Compounds
Cyclosporin A: The parent compound, widely used as an immunosuppressant.
Tacrolimus: Another immunosuppressant with a similar mechanism of action but different molecular structure.
Sirolimus: An immunosuppressant that targets a different pathway (mTOR) but has similar therapeutic applications
Uniqueness
6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A is unique due to its specific modifications, which enhance its stability and efficacy compared to its parent compound, Cyclosporin A. These modifications allow for more targeted therapeutic applications and potentially reduced side effects .
特性
CAS番号 |
121584-52-9 |
|---|---|
分子式 |
C29H53N3O6 |
分子量 |
539.7 g/mol |
IUPAC名 |
[(3R,14S)-5-(dimethylamino)-3,15-dimethyl-14-[[(2S)-4-methyl-2-(methylamino)pentanoyl]amino]-1,6,13-trioxohexadecan-4-yl] acetate |
InChI |
InChI=1S/C29H53N3O6/c1-19(2)18-23(30-7)29(37)31-26(20(3)4)24(35)14-12-10-11-13-15-25(36)27(32(8)9)28(38-22(6)34)21(5)16-17-33/h17,19-21,23,26-28,30H,10-16,18H2,1-9H3,(H,31,37)/t21-,23+,26+,27?,28?/m1/s1 |
InChIキー |
DIZXHMGPGJSRNA-CBRXDTHZSA-N |
SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)CCCCCCC(=O)C(C(C(C)CC=O)OC(=O)C)N(C)C)NC |
異性体SMILES |
C[C@H](CC=O)C(C(C(=O)CCCCCCC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC)N(C)C)OC(=O)C |
正規SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)CCCCCCC(=O)C(C(C(C)CC=O)OC(=O)C)N(C)C)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


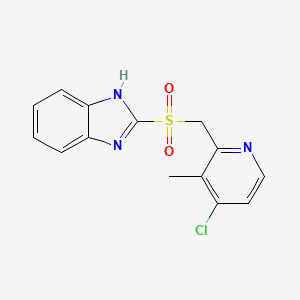
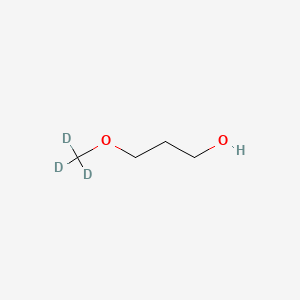
![4-[4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester](/img/structure/B564879.png)
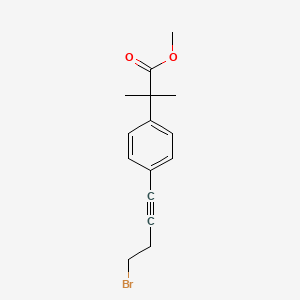
![4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564882.png)
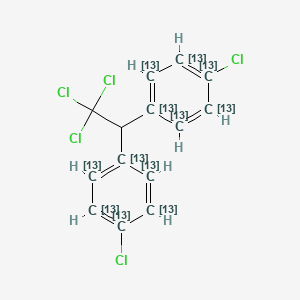
![(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B564887.png)
